molecular formula C13H16N2O2 B13610944 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Cat. No.: B13610944
M. Wt: 232.28 g/mol
InChI Key: VRWODTKRPAUEIN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a synthetic propanoic acid derivative featuring a branched alkyl chain (2,2-dimethyl substitution) and a 1-methylindazole moiety. Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2,2-dimethyl-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C13H16N2O2/c1-13(2,12(16)17)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

VRWODTKRPAUEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions to form the indazole ring . Subsequent alkylation and carboxylation steps are employed to introduce the 2,2-dimethyl and propanoic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Reported Activities

Compound Name Structural Features Biological Activity Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl, hydroxyl group Antimicrobial (E. coli, S. aureus)
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole core, amino substitution Not specified (structural analog)
α-Hydroxy-1-methylindole-3-propanoic acid Hydroxyl group, methylindole Not specified (pharmacophore analysis)
Ibuprofen (α-(4-isobutylphenyl)propanoic acid) Phenyl, branched alkyl chain Anti-inflammatory (COX inhibition)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran ring, ketone group Antifungal (A. niger, C. albicans)
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid Nitroimidazole substituent Potential radiosensitizer/antimicrobial

Key Observations :

Substituent Effects on Activity :

  • Chlorinated Phenyl Derivatives (e.g., compounds from ): Chlorine atoms and hydroxyl groups enhance antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Indazole vs. Pyran/Imidazole : Indazole-containing compounds (e.g., –14) may target kinase pathways or DNA repair mechanisms, whereas pyran or nitroimidazole derivatives () show antifungal or radiosensitizing properties.

Role of Propanoic Acid Modifications: Branched Alkyl Chains (e.g., 2,2-dimethyl in the target compound vs. Amino/Hydroxyl Groups: Polar substituents (e.g., in –13) enhance solubility but may reduce membrane permeability compared to lipophilic dimethyl analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) pKa (Carboxylic Acid)
2,2-Dimethyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid ~260.3 ~2.5 (estimated) Low (hydrophobic) ~4.7
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 235.1 ~2.8 Moderate ~4.5
Ibuprofen 206.3 3.5 0.021 (water) 4.9
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid 209.2 ~1.2 High (polar) 2.1 (amine), 4.7 (acid)

Key Observations :

  • The target compound’s dimethyl substitution increases logP (~2.5) compared to polar analogs like the amino-substituted indazole derivative (logP ~1.2), suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
  • Chlorinated derivatives () exhibit moderate solubility due to balanced hydrophobicity from chlorine and polarity from hydroxyl groups.

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